3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-12-4-5-13(2)17(10-12)24-20(28)16-11-26(3)19-18(16)25-22(30)27(21(19)29)15-8-6-14(23)7-9-15/h4-11H,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCXXNOSSYTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921575-30-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.9 g/mol. The compound features a pyrrolo-pyrimidine core structure that is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 921575-30-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structural motifs often exhibit:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may interact with receptors influencing cellular signaling pathways.
Anticancer Properties
Studies have shown that compounds within the pyrrolo-pyrimidine class exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Mechanistic Insights : Research indicates that the compound may disrupt microtubule dynamics or interfere with DNA replication processes.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibacterial agent.
- Fungal Activity : Similar compounds have shown antifungal activity, suggesting this compound may have a broad spectrum of antimicrobial effects.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar pyrrolo-pyrimidine derivatives. The results indicated a dose-dependent inhibition of tumor growth in xenograft models.
- Antimicrobial Evaluation : In a study assessing the antimicrobial potential of related compounds, it was found that certain derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 4-chlorophenyl group is conserved in multiple analogs (e.g., ), suggesting its role in target binding. However, the 2,5-dimethylphenyl carboxamide in the target compound introduces greater steric hindrance compared to ethyl esters () or sulfonamides (), likely affecting membrane permeability .
Physicochemical Properties
- Solubility : The absence of polar groups (e.g., sulfonamide in ) may reduce aqueous solubility, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
